

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate

chemical structure

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Compound of Interest

Compound Name: *Tert-butyl 3,5-dimethylpiperazine-1-carboxylate*

Cat. No.: *B112873*

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Technical Guide: Tert-butyl 3,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3,5-dimethylpiperazine-1-carboxylate**, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate aqueous solubility and engage in favorable interactions with biological targets.^[1] This document details the chemical structure, physicochemical properties, synthesis, and spectral characterization of the title compound.

Core Data Summary

A summary of the key quantitative data for **tert-butyl 3,5-dimethylpiperazine-1-carboxylate** is presented below for quick reference.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[2][3]
Molecular Weight	214.30 g/mol	[2]
IUPAC Name	tert-butyl 3,5-dimethylpiperazine-1-carboxylate	
CAS Number	639068-43-2 (unspecified stereochemistry) 438049-91-3 ((3R,5R)-isomer) 129779-30-2 ((3S,5R)-isomer)	[2][3]
Appearance	Yellow liquid (unspecified stereochemistry) Off-white solid ((3R,5R)-isomer)	
Melting Point	66-69 °C ((3S,5R)-isomer)	[3]
XLogP3	1.3	[2]

Chemical Structure

The chemical structure of **tert-butyl 3,5-dimethylpiperazine-1-carboxylate** features a piperazine ring substituted with two methyl groups at the 3 and 5 positions and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms.

Chemical structure of **tert-butyl 3,5-dimethylpiperazine-1-carboxylate**.

Experimental Protocols

Synthesis of **tert-butyl 3,5-dimethylpiperazine-1-carboxylate**

A general procedure for the synthesis of **tert-butyl 3,5-dimethylpiperazine-1-carboxylate** involves the reaction of 2,6-dimethylpiperazine with di-tert-butyl dicarbonate.

Materials:

- 2,6-dimethylpiperazine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Silica gel for column chromatography

Procedure:

- Dissolve 2,6-dimethylpiperazine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add di-tert-butyl dicarbonate (1.2 eq) to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 95:5) as the eluent.
- Collect the fractions containing the desired product and evaporate the solvent to yield **tert-butyl 3,5-dimethylpiperazine-1-carboxylate** as a yellow liquid.

Spectral Data

While a complete set of experimental spectra for the title compound is not readily available in the cited literature, the following provides known data and expected spectral characteristics based on its functional groups and data from analogous structures.

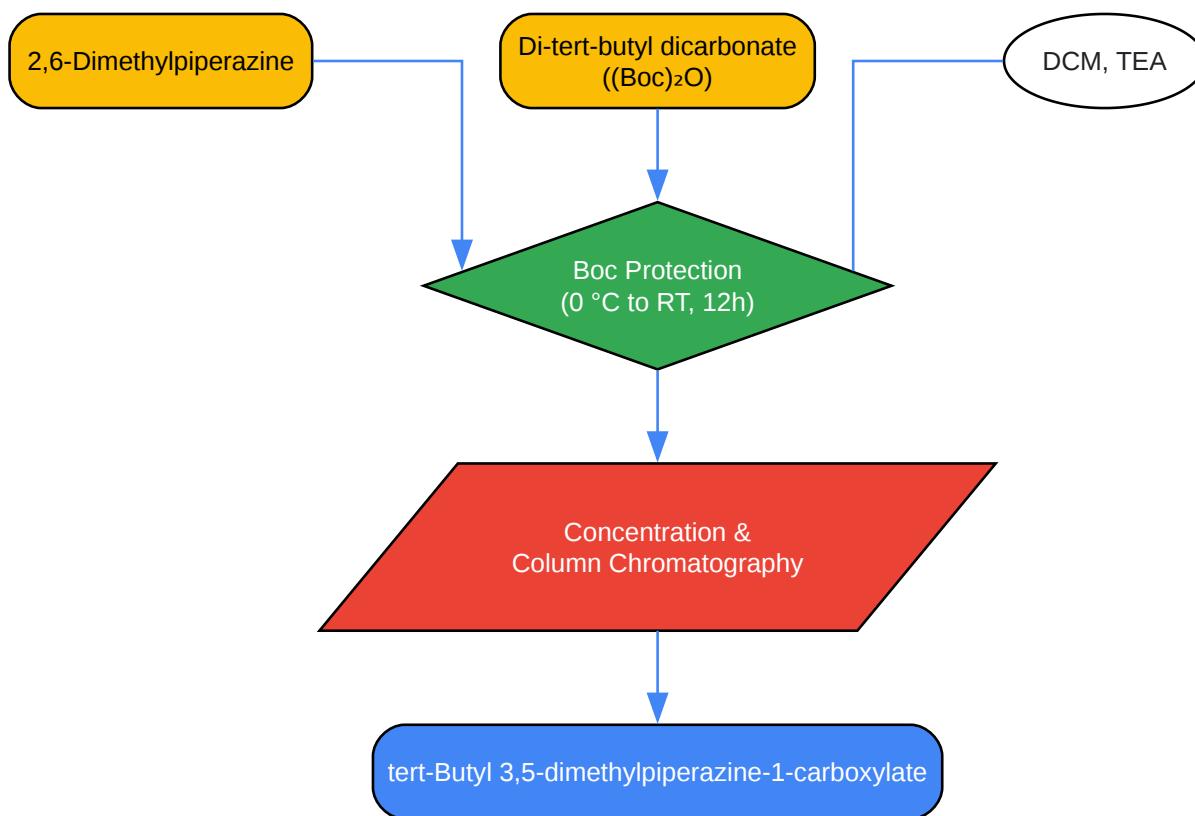
Technique	Data
¹ H-NMR (300 MHz, CDCl ₃)	δ (ppm): 3.95 (m, 2H), 2.79 (m, 2H), 2.33 (m, 2H), 1.46 (s, 9H), 1.07 (d, J=6.3 Hz, 6H)
¹³ C-NMR (Predicted)	Expected peaks around: δ 154 (C=O of Boc) δ 79 (quaternary C of Boc) δ 40-55 (piperazine ring carbons) δ 28 (CH ₃ of Boc) δ 15-25 (piperazine methyl groups)
IR (Predicted)	Expected characteristic peaks (cm ⁻¹): ~2970 (C-H stretch, alkane) ~1690 (C=O stretch, carbamate) ~1470 (C-H bend, alkane) ~1160 (C-O stretch)
Mass Spec. (Predicted)	[M+H] ⁺ = 215.18

Applications in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antipsychotics, antihistamines, and anti-infectives.^[1] The incorporation of a piperazine moiety can enhance the pharmacokinetic properties of a drug candidate by improving its solubility and bioavailability. The Boc-protected derivative, **tert-butyl 3,5-dimethylpiperazine-1-carboxylate**, serves as a valuable building block for the synthesis of more complex molecules. The Boc group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized to introduce desired pharmacophoric elements. The methyl groups at the 3 and 5 positions can provide steric hindrance, potentially influencing the binding selectivity of the final compound to its biological target.

Synthesis Workflow Diagram

The synthesis of **tert-butyl 3,5-dimethylpiperazine-1-carboxylate** can be visualized as a straightforward protection reaction.



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Synthesis workflow for **tert-butyl 3,5-dimethylpiperazine-1-carboxylate**.

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